5-methoxy-2-methylpyridin-1-ium-1-olate
Overview
Description
Synthesis Analysis
The synthesis of 2-methylpyridines, which are valuable chemical products used in a wide range of industries, has been studied . A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
Molecular Structure Analysis
The molecular weight of “5-Methoxy-2-methylpyridine 1-oxide” is 139.15 g/mol. The IUPAC Standard InChI is InChI=1S/C6H7NO/c1-6-4-2-3-5-7 (6)8/h2-5H,1H3 .
Chemical Reactions Analysis
The monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer) and xanthates is reported . The reaction proceeds under neutral conditions since no acid is needed to activate the heterocycle and no external oxidant is required .
Scientific Research Applications
Synthesis and Characterization
One study describes the synthesis of a compound through a multi-step process involving 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide, which shares a similar structure to 5-Methoxy-2-methylpyridine 1-oxide. This process includes reactions with acetic anhydride and thionyl chloride, leading to the synthesis of benzimidazole derivatives, suggesting the utility of such N-oxides in complex organic syntheses (Pan Xiang-jun, 2006).
Nitration Reactions
Another study explores the directive influence of the N-oxide group during the nitration of pyridine-N-oxide derivatives. The research found that for compounds like 2- and 3-methoxypyridine-N-oxide, the presence of the N-oxide group leads to specific nitration patterns, highlighting the role of such compounds in directing chemical reactions (H. J. Hertog & M. V. Ammers, 2010).
Gastric-Acid Inhibiting Compounds
The synthesis of 4-methoxy-2,3,5-trimethylpyridine from a compound similar to 5-Methoxy-2-methylpyridine 1-oxide showcases its potential as a building block for creating gastric-acid inhibiting compounds. This highlights the relevance of such N-oxides in medicinal chemistry and drug synthesis (M. Mittelbach et al., 1988).
Pyridazine Derivatives
Research on pyridazine N-oxides, including derivatives similar to 5-Methoxy-2-methylpyridine 1-oxide, focuses on their reactions and potential applications in synthesizing novel compounds. These studies contribute to understanding the chemistry of N-oxides and their utility in organic synthesis (M. Ogata & H. Kanō, 1963).
Microreaction Methods
A study on the synthesis of 3-methylpyridine-N-oxide, a compound related to 5-Methoxy-2-methylpyridine 1-oxide, introduces microreaction systems for safer and more efficient production processes. This research illustrates the industrial application of such compounds and the advancement in production methodologies (Fu-Ning Sang et al., 2020).
Mechanism of Action
Future Directions
The future directions in the research of “5-Methoxy-2-methylpyridine 1-oxide” and related compounds could involve the development of a robust, bench-top method that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield . Additionally, the exploration of a novel synthesis route to produce 2-methyl-5-ethylpyridine from the cyclic acetaldehyde ammonia trimer (AAT) is suggested .
Properties
IUPAC Name |
5-methoxy-2-methyl-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMUUCVAFXJSLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)OC)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480748 | |
Record name | 5-Methoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35392-66-6 | |
Record name | 5-Methoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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